molecular formula C19H22N6O B4490099 N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE

N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE

Cat. No.: B4490099
M. Wt: 350.4 g/mol
InChI Key: FHKDAXZTOBYNKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and furylmethyl derivatives. The key steps in the synthesis may involve:

    Formation of the pyrrolo[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving substituted pyrimidines.

    Introduction of the furylmethyl group: This step may involve alkylation reactions using furylmethyl halides.

    Attachment of the imidazole group: This can be done through nucleophilic substitution reactions using imidazole derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques and automated reaction monitoring systems.

Chemical Reactions Analysis

Types of Reactions

N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or furylmethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving kinase pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE involves its interaction with specific molecular targets, such as kinases. The compound may inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This can lead to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    7-(2-Furylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine: Shares a similar pyrrolo[2,3-d]pyrimidine core but lacks the imidazole group.

    Tofacitinib: A JAK inhibitor with a similar pyrrolo[2,3-d]pyrimidine structure.

Uniqueness

N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

7-(furan-2-ylmethyl)-N-(3-imidazol-1-ylpropyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O/c1-14-15(2)25(11-16-5-3-10-26-16)19-17(14)18(22-12-23-19)21-6-4-8-24-9-7-20-13-24/h3,5,7,9-10,12-13H,4,6,8,11H2,1-2H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKDAXZTOBYNKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=NC=NC(=C12)NCCCN3C=CN=C3)CC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE
Reactant of Route 2
Reactant of Route 2
N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE
Reactant of Route 3
N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE
Reactant of Route 4
N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE
Reactant of Route 5
N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE
Reactant of Route 6
Reactant of Route 6
N-[7-(2-FURYLMETHYL)-5,6-DIMETHYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]-N-[3-(1H-IMIDAZOL-1-YL)PROPYL]AMINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.